1,3-Bis(1-isocyanato-1-methylethyl)benzene is a clear, colorless liquid at room temperature. Its molecular formula is C14H16N2O2, and it has a molecular weight of approximately 244.29 g/mol . This compound is insoluble in water and reacts slowly with it. It is known for its hazardous nature, being classified as very toxic to aquatic life and potentially fatal if inhaled .
TMXDI is a hazardous material and should be handled with appropriate precautions []. Here are some key safety concerns:
Here are some specific research applications of 1,3-Bis(1-isocyanato-1-methylethyl)benzene:
Research indicates that 1,3-Bis(1-isocyanato-1-methylethyl)benzene exhibits significant biological activity. In inhalation studies on rats, it was observed to cause increased lung weight and histopathological changes in the respiratory tract after prolonged exposure . This suggests potential respiratory toxicity that warrants careful handling.
Several methods exist for synthesizing 1,3-Bis(1-isocyanato-1-methylethyl)benzene:
1,3-Bis(1-isocyanato-1-methylethyl)benzene has various applications:
1,3-Bis(1-isocyanato-1-methylethyl)benzene, with the molecular formula C₁₄H₁₆N₂O₂ and molecular weight 244.29 grams per mole, is structurally characterized by a benzene ring substituted at the 1 and 3 positions with isocyanato-functionalized isopropyl groups. The spatial configuration results in a symmetrical, rigid aromatic core with two isocyanate groups projecting from the meta positions. At room temperature, the compound exists as a colorless to light yellow clear liquid, indicating a lack of strong intermolecular interactions that would promote crystallinity under ambient conditions1 [3].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight (g/mol) | 244.29 |
| Physical State (20 °C) | Colorless to light yellow clear liquid |
| Structural Features | Benzene ring, meta isopropyl isocyanates |
The thermal behavior of 1,3-Bis(1-isocyanato-1-methylethyl)benzene is defined by its relatively low melting point and moderate boiling point under reduced pressure. The compound is sensitive to heat, light, and moisture, which can lead to decomposition or polymerization. The enthalpy of vaporization has been experimentally determined, providing insight into its volatility.
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | -10 | 1 |
| Boiling Point (°C at 0.9 mmHg) | 106 | 1 |
| Enthalpy of Vaporization (kJ/mol) | 65.2 (at 361 K) | [4] |
| Flash Point (°C) | 153 | 1 |
| Decomposition Temperature | Not explicitly reported |
The compound is classified as moisture-sensitive and heat-sensitive, which is consistent with the reactivity of isocyanate groups1.
1,3-Bis(1-isocyanato-1-methylethyl)benzene demonstrates selective solubility and pronounced reactivity depending on the solvent environment:
| Solvent | Solubility Profile | Notes |
|---|---|---|
| Water | Insoluble, reacts slowly | Hydrolyzes to amines |
| Ether | Soluble | |
| Chloroform | Slightly soluble | |
| General organics | Good solubility |
While the detailed nuclear magnetic resonance spectrum is not fully published in accessible sources, the compound's aromatic and isocyanate-substituted isopropyl groups are expected to yield characteristic chemical shifts. The spectrum is available in specialized chemical databases [6].
The Fourier transform infrared spectrum of 1,3-Bis(1-isocyanato-1-methylethyl)benzene displays distinct absorption bands corresponding to the functional groups present. Notably, the isocyanate group (–N=C=O) produces a strong and sharp absorption in the region of 2125 centimeters⁻¹. Other significant peaks arise from aromatic C–H, C=C, and additional skeletal vibrations.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3000 | Aromatic C–H stretch |
| 2575 | Aliphatic C–H stretch |
| 2125 | Isocyanate (–N=C=O) stretch |
| 1725 | Aromatic C=C stretch |
| 1475, 1375 | C–H bending |
| 1250, 1225 | C–N stretch |
| 1150, 1100 | C–O stretch |
| 960, 700, 625 | Aromatic ring deformations |
The electron ionization mass spectrum of 1,3-Bis(1-isocyanato-1-methylethyl)benzene is available in standard chemical databases. The spectrum reveals a molecular ion peak corresponding to the molecular weight of 244, with fragmentation patterns characteristic of isocyanate and aromatic moieties4.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard